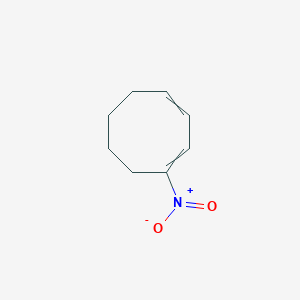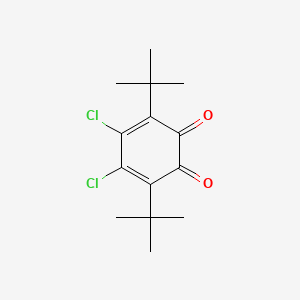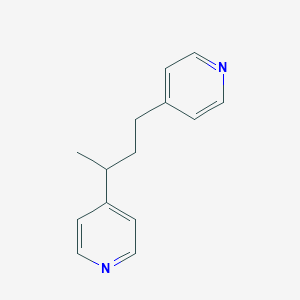
Bis(4-nitrophenyl) propylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nitrophenyl) propylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a propylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) propylphosphonate typically involves the reaction of 4-nitrophenol with propylphosphonic dichloride in the presence of a base such as pyridine. The reaction proceeds via the displacement of chloride ions by the phenol groups, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-nitrophenyl) propylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and propylphosphonic acid.
Oxidation: It can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidation products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydride or other strong bases are used to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and propylphosphonic acid.
Oxidation: Results in various oxidation products depending on the specific conditions and reagents used.
Substitution: Leads to the formation of substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrophenyl) propylphosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(4-nitrophenyl) propylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . Additionally, it can affect cellular pathways by modulating the activity of key signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a propylphosphonate moiety.
4-Nitrophenyl phosphate: Contains a single 4-nitrophenyl group attached to a phosphate group.
4-Nitrophenyl propylphosphonate: Similar but with only one 4-nitrophenyl group.
Uniqueness
Bis(4-nitrophenyl) propylphosphonate is unique due to its dual 4-nitrophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
103499-65-6 |
|---|---|
Molekularformel |
C15H15N2O7P |
Molekulargewicht |
366.26 g/mol |
IUPAC-Name |
1-nitro-4-[(4-nitrophenoxy)-propylphosphoryl]oxybenzene |
InChI |
InChI=1S/C15H15N2O7P/c1-2-11-25(22,23-14-7-3-12(4-8-14)16(18)19)24-15-9-5-13(6-10-15)17(20)21/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
ZHZOCOISYIDAOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)

![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)


![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)






